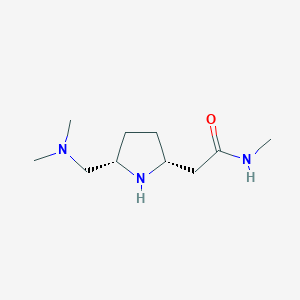
2-(5-Fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
概要
説明
“2-(5-Fluoro-2-methoxyphenyl)acetic acid” is a related compound with the empirical formula C9H9FO3 and a molecular weight of 184.16 . It is usually available as a solid .
Molecular Structure Analysis
The molecular structure of “2-(5-Fluoro-2-methoxyphenyl)acetic acid” can be represented by the SMILES string O=C(O)CC1=CC(F)=CC=C1OC .
Physical And Chemical Properties Analysis
“2-(5-Fluoro-2-methoxyphenyl)acetic acid” is a solid . “5-Fluoro-2-methoxyphenylboronic acid” has a melting point of 194-196 °C .
科学的研究の応用
Synthesis and Chemical Analysis
- Synthesis of Ortho-modified Mercapto- and Piperazino-methyl-phenylboronic Acid Derivatives: Describes the synthesis of similar dioxaborolane compounds and their activity against serine proteases including thrombin (Spencer et al., 2002).
- Structural and Conformational Analyses: Discusses the synthesis and crystal structure of related boric acid ester intermediates, with structural confirmation using various spectroscopic methods and X-ray diffraction (Huang et al., 2021).
Material Science and Polymer Synthesis
- Precision Synthesis of Poly(3-hexylthiophene): Investigates the use of a similar dioxaborolane compound in the polymerization of monomers to yield polymers with narrow molecular weight distribution, indicating potential use in material science (Yokozawa et al., 2011).
- Development of Boronate-Based Fluorescence Probes: Utilizes similar boronate esters for the synthesis of fluorescence probes, highlighting potential applications in biochemical and medical research (Lampard et al., 2018).
Biomedical Applications
- Synthesis of Pinacolylboronate-Substituted Stilbenes: Discusses the synthesis of novel dioxaborolane derivatives, highlighting their potential as intermediates for therapeutic agents for neurodegenerative diseases (Das et al., 2015).
- Design and Synthesis for Lipogenic Inhibitors: A study on the synthesis of boron-containing stilbene derivatives, including their potential application as lipid-lowering drugs (Das et al., 2011).
Advanced Material Development
- Enhanced Brightness Emission-Tuned Nanoparticles: Examines the use of related boronate compounds in the synthesis of nanoparticles for potential applications in advanced materials and display technologies (Fischer et al., 2013).
Safety and Hazards
作用機序
Target of Action
It is known that similar compounds, such as 5-fluoro-2-methoxyphenol, are often used as building blocks in the synthesis of more complex molecules .
Biochemical Pathways
Boronic acids and their derivatives are often used in suzuki-miyaura cross-coupling reactions, which are widely used in organic synthesis .
生化学分析
Biochemical Properties
2-(5-Fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as proteases and kinases, where it can act as an inhibitor or modulator. The boronic acid moiety in the compound allows it to form reversible covalent bonds with the active site serine residues of proteases, thereby inhibiting their activity. Additionally, the fluorine and methoxy groups enhance its binding affinity and specificity towards certain enzymes, making it a valuable tool in biochemical assays .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating the activity of kinases within this pathway, it can alter gene expression and cellular metabolism. For instance, in cancer cells, this compound has been shown to induce apoptosis by disrupting the balance of pro- and anti-apoptotic proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity through the formation of reversible covalent bonds with active site residues. This interaction is facilitated by the boronic acid group, which can form a tetrahedral adduct with the hydroxyl group of serine residues in enzymes. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its effective use in biochemical assays. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis over time, leading to the formation of its corresponding boronic acid. Long-term studies have shown that the compound retains its inhibitory activity for extended periods, although its efficacy may decrease due to gradual degradation .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, the compound exhibits minimal toxicity and effectively modulates enzyme activity and cellular processes. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound and its metabolites in vital organs .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its oxidation and subsequent conjugation with glucuronic acid. This metabolic process enhances the compound’s solubility and excretion from the body. Additionally, the compound can influence metabolic flux by modulating the activity of key enzymes in metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via organic anion transporters and distributed to various cellular compartments. Its localization within cells is influenced by its interaction with binding proteins, which can facilitate its accumulation in specific organelles .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is predominantly localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins. It can also be transported to the nucleus, where it can modulate gene expression by interacting with nuclear receptors and transcription factors. The presence of targeting signals and post-translational modifications can further influence its subcellular distribution .
特性
IUPAC Name |
2-(5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BFO3/c1-12(2)13(3,4)18-14(17-12)10-8-9(15)6-7-11(10)16-5/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSNSSDHOJSZKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


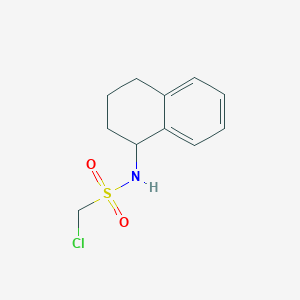

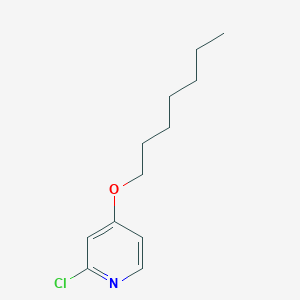
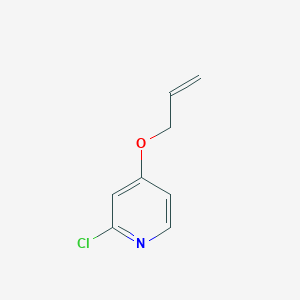
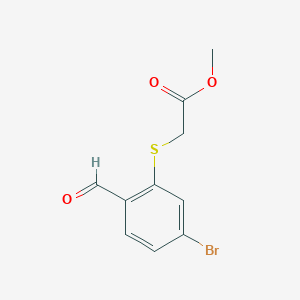



![N-[(oxan-4-yl)methyl]piperidin-4-amine](/img/structure/B1401185.png)
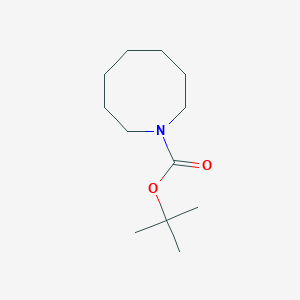

![3-[5-(1-Methanesulfonyl-piperidin-3-yl)-pyrazin-2-yl]-propionic acid](/img/structure/B1401190.png)

